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Compound of Interest

Compound Name: MC4033

Cat. No.: B13910147

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of MC4033, a
chemical probe used to investigate the biology of K (lysine) acetyltransferase 8 (KATS8). It
includes quantitative data, detailed experimental protocols, and visual representations of
signaling pathways and experimental workflows relevant to the study of KAT8 inhibition.

Introduction to KATS8

K (lysine) acetyltransferase 8 (KAT8), also known as MOF or MYSTL, is a key epigenetic
regulator belonging to the MYST family of histone acetyltransferases.[1] Its primary catalytic
function is the acetylation of histone H4 at lysine 16 (H4K16ac), a modification crucial for
chromatin remodeling, gene transcription, and DNA damage repair.[1][2] KAT8 also acetylates
non-histone proteins like p53 and Nrf2, thereby influencing a wide array of cellular processes
including cell cycle progression, apoptosis, and autophagy.[1][3] Dysregulation of KAT8
expression and activity is implicated in the pathogenesis of various human cancers, including
non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and prostate cancer,
making it a compelling target for therapeutic development.[1][4][5]

MC4033: A Chemical Probe for KATS8

MC4033 is a small molecule inhibitor of KAT8, serving as a valuable tool for elucidating the
enzyme's function in physiological and pathological contexts. Understanding its inhibitory
profile is the first step in designing robust experiments.
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Quantitative Data for MC4033

The inhibitory activity of MC4033 has been quantified both enzymatically and in cell-based
assays. This data is essential for determining appropriate experimental concentrations.

Table 1: Enzymatic Inhibition of KAT8 by MC4033

Target IC50 (pM)

Lysine Acetyltransferase 8 (KAT8) 12.1

Data sourced from MedchemExpress.[6]

Table 2: Antiproliferative Activity of MC4033 in Cancer Cell Lines

Cell Line Cancer Type IC50 (uM)
HCT116 Colon Carcinoma 39.4
H1299 NSCLC 52.1
A549 NSCLC 41.0
U937 Histiocytic Lymphoma 30.1

Data sourced from

MedchemExpress.[6]

KATS8 Signaling Pathways and the Impact of
Inhibition
KAT8 is a central node in several signaling pathways that are critical for cancer cell survival

and proliferation. Inhibition of KAT8 by compounds like MC4033 can disrupt these pathways,
leading to anticancer effects such as cell cycle arrest and apoptosis.

Silencing of KAT8 has been shown to induce G2/M cell cycle arrest through the downregulation
of Cyclin D1 via the AKT and ERK signaling pathways.[7][8] Furthermore, KAT8 inhibition can
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lead to the induction of p53, which in turn reduces the expression of the anti-apoptotic protein
Bcl-2.[7][8]
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Caption: Signaling pathway affected by KAT8 inhibition by MC4033.

Experimental Protocols

To effectively use MC4033 as a research tool, specific and validated experimental protocols are
necessary. The following sections detail key methodologies for assessing the impact of
MC4033 on KATS8 activity and cellular functions.
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Caption: Experimental workflow for characterizing MC4033.

This assay directly measures the enzymatic activity of KAT8 and its inhibition by MC4033. The
protocol is adapted from methodologies used for similar lysine acetyltransferases.[1]

Materials:
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e Recombinant human KAT8 enzyme

¢ Histone H4 peptide substrate

o [3H]-Acetyl-CoA (radioactive acetyl donor)

» MC4033 dissolved in DMSO

e Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
« Scintillation fluid and counter

Procedure:

o Prepare a reaction mixture containing assay buffer, histone H4 peptide, and recombinant
KAT8 enzyme.

e Add varying concentrations of MC4033 (or DMSO as a vehicle control) to the reaction
mixture.

« Initiate the reaction by adding [3H]-Acetyl-CoA.

 Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
o Stop the reaction by spotting the mixture onto phosphocellulose paper.

o Wash the paper extensively to remove unincorporated [3H]-Acetyl-CoA.

o Measure the incorporated radioactivity using a scintillation counter.

o Calculate the percentage of inhibition for each MC4033 concentration relative to the DMSO
control and determine the IC50 value by nonlinear regression.

This assay determines the dose-dependent effect of MC4033 on the growth and viability of
cancer cell lines.[6]

Materials:

e Cancer cell lines (e.g., HCT116, A549)
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Complete cell culture medium

MC4033 stock solution in DMSO

96-well plates

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB
(sulforhnodamine B)

Plate reader

Procedure:
o Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

o Treat the cells with a serial dilution of MC4033 (e.g., 0.1 to 200 uM) and a DMSO vehicle
control.

 Incubate for 72 hours.[6]

e Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.
e Solubilize the formazan crystals with DMSO or a solubilization buffer.

» Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

o Calculate the percentage of cell viability relative to the DMSO control and determine the
IC50 value.

This protocol is essential to confirm that MC4033 engages its target in a cellular context by
measuring the levels of KAT8's primary histone mark, H4K16ac.[1][6]

Materials:
e Cells treated with MC4033
» RIPA Lysis Buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit
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e SDS-PAGE gels and running buffer

 PVDF membrane

» Blocking Buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies: anti-H4K16ac, anti-total Histone H4 (as a loading control)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate (ECL)

e Imaging system

Procedure:

e Culture and treat cells (e.g., HT29) with various concentrations of MC4033 (e.g., 25, 50, 100
MM) for 24-72 hours.[6]

e Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

o Denature an equal amount of protein from each sample and separate by SDS-PAGE.

o Transfer the proteins to a PVDF membrane.

o Block the membrane for 1 hour at room temperature.

 Incubate the membrane with the primary anti-H4K16ac antibody overnight at 4°C.

e Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
o Apply ECL substrate and visualize the protein bands using an imaging system.

» Strip the membrane and re-probe with an anti-total Histone H4 antibody to confirm equal
loading.

e Quantify band intensity to determine the reduction in H4K16ac levels. A significant reduction
confirms target engagement.[6]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://www.medchemexpress.com/mc4033.html
https://www.medchemexpress.com/mc4033.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This method is used to investigate the effects of KAT8 inhibition on cell cycle progression,
specifically to detect the G2/M arrest reported upon KAT8 knockdown.[7][8]

Materials:

o Cells treated with MC4033

o Phosphate-Buffered Saline (PBS)

» 70% cold ethanol for fixation

e Propidium lodide (PI) staining solution with RNase A

e Flow cytometer

Procedure:

» Treat cells with MC4033 at concentrations around the determined IC50 for 24-48 hours.
e Harvest the cells (including floating cells) and wash with cold PBS.

» Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store
at -20°C for at least 2 hours.

¢ Wash the fixed cells with PBS to remove the ethanol.

o Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30
minutes at room temperature.

e Analyze the samples on a flow cytometer.

o Use cell cycle analysis software to quantify the percentage of cells in the GO/G1, S, and
G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell
cycle arrest.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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